REACTION_CXSMILES
|
[OH:1][C:2]([CH3:28])([CH3:27])[CH2:3][N:4]1[C:8]([CH3:9])=[C:7]([C:10]([O:12]CC2C=CC=CC=2)=[O:11])[C:6](=[O:20])[N:5]1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[H][H]>CO.[Pd]>[OH:1][C:2]([CH3:28])([CH3:27])[CH2:3][N:4]1[C:8]([CH3:9])=[C:7]([C:10]([OH:12])=[O:11])[C:6](=[O:20])[N:5]1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
OC(CN1N(C(C(=C1C)C(=O)OCC1=CC=CC=C1)=O)C1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a bed of celite and
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 96.1% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |